

# A Comparative Analysis of LAS190792 (AZD8999) in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial results for **LAS190792** (also known as AZD8999), a novel bifunctional muscarinic receptor antagonist and  $\beta$ 2-adrenoceptor agonist (MABA). The document summarizes available quantitative data, outlines typical experimental protocols for such a compound, and visualizes key biological pathways and experimental workflows.

### **Data Presentation: Performance Metrics**

**LAS190792** has been evaluated in early-stage clinical trials for its potential as a bronchodilator. While comprehensive data from late-stage trials is not yet publicly available, results from a Phase I study in patients with mild asthma have demonstrated its safety and efficacy.

Table 1: Summary of LAS190792 Phase I Clinical Trial Results in Mild Asthma



| Dose   | Change in Trough FEV1 from Baseline (Liters) | Safety and Tolerability                                                                                                                                                                                               |
|--------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 5 μg   | Not reported                                 | Safe and well-tolerated                                                                                                                                                                                               |
| 20 μg  | Statistically significant improvement        | Safe and well-tolerated                                                                                                                                                                                               |
| 50 μg  | 0.371 - 0.599 (Clinically meaningful)        | Safe and well-tolerated                                                                                                                                                                                               |
| 100 μg | Dose-dependent increase                      | Safe and well-tolerated                                                                                                                                                                                               |
| 400 μg | Sustained bronchodilation over 36 hours      | Safe and well-tolerated; Maximum tolerated dose not reached. The most frequently reported adverse event was headache (29.4% of patients). One serious adverse event occurred but was not related to the treatment.[1] |

Note: This data is based on an abstract of a randomized, placebo-controlled, ascending-dose trial. Specific mean changes for each dose were not fully detailed in the available public information.

### **Comparison with Alternative Therapies**

**LAS190792**, as a MABA, offers a dual mechanism of action in a single molecule. It can be compared to other long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs), which are often administered as fixed-dose combinations for chronic obstructive pulmonary disease (COPD). The following table presents data from studies comparing different LAMA/LABA combinations. It is important to note that the patient population (COPD vs. Asthma) and study designs differ from the **LAS190792** trial.

Table 2: Comparative Efficacy of LAMA/LABA Fixed-Dose Combinations in COPD



| Treatment                               | Change in Trough FEV1 from Baseline (mL) | Key Findings                                                                    |
|-----------------------------------------|------------------------------------------|---------------------------------------------------------------------------------|
| Umeclidinium/Vilanterol<br>(UMEC/VI)    | 172                                      | Non-inferior to Tiotropium + Indacaterol.                                       |
| Tiotropium + Indacaterol (TIO<br>+ IND) | 171                                      | Similar improvements in lung function and patient-reported outcomes as UMEC/VI. |
| Tiotropium/Olodaterol                   | Not specified in direct comparison       | Showed a trend towards better outcomes in some real-world evidence studies.     |
| Indacaterol/Glycopyrronium              | Not specified in direct comparison       | Effective in improving lung function and reducing exacerbations.                |

### **Experimental Protocols**

While the specific and complete protocol for the **LAS190792** Phase I trial is not publicly available, a typical protocol for such a study would include the following key elements.

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.

Participant Population: Healthy volunteers or patients with stable, mild-to-moderate asthma or COPD. Key inclusion criteria often include a certain baseline Forced Expiratory Volume in 1 second (FEV1) and reversibility to a short-acting bronchodilator.

#### Key Assessments:

- Pharmacodynamics: Serial spirometry to measure FEV1 and other lung function parameters at predefined time points post-dose to assess onset and duration of bronchodilation.
- Pharmacokinetics: Blood sampling at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like Cmax (maximum concentration) and Tmax (time to maximum concentration).



• Safety and Tolerability: Continuous monitoring of adverse events, vital signs (heart rate, blood pressure), electrocardiograms (ECGs), and clinical laboratory tests.

Methodology for FEV1 Measurement: Spirometry is performed according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines. Participants perform a series of forced expiratory maneuvers, and the highest FEV1 value from at least three acceptable and repeatable maneuvers is recorded.

## Mandatory Visualizations Signaling Pathway of a MABA

Below is a diagram illustrating the dual mechanism of action of a Muscarinic Antagonist and  $\beta$ 2-Adrenoceptor Agonist (MABA) like **LAS190792** in airway smooth muscle cells.



Click to download full resolution via product page

Caption: Dual signaling pathway of a MABA in airway smooth muscle.

## Experimental Workflow for a Phase I Bronchodilator Trial

The following diagram outlines a typical workflow for a first-in-human clinical trial assessing a novel inhaled bronchodilator.





Click to download full resolution via product page

Caption: Typical workflow of a Phase I bronchodilator clinical trial.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of LAS190792 (AZD8999) in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-clinical-trial-results-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com